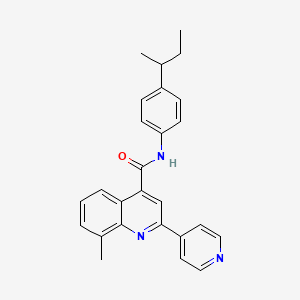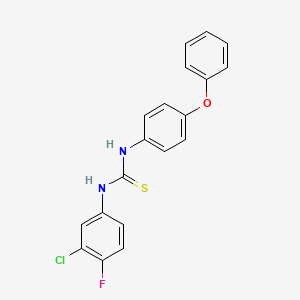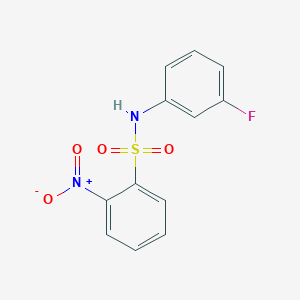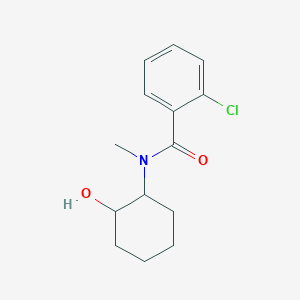
N-(4-sec-butylphenyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
Overview
Description
N-(4-sec-butylphenyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C26H25N3O and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.199762429 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Asymmetric Hydrogenation of Functionalized Alkenes
N-(4-sec-butylphenyl)-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide has been utilized in the field of asymmetric hydrogenation. Specifically, rhodium complexes with certain phosphine ligands, which share structural similarities with this compound, have demonstrated excellent enantioselectivities and high catalytic activities in asymmetric hydrogenation of functionalized alkenes. This application is significant for the efficient preparation of chiral pharmaceutical ingredients with amino acid or secondary amine components (Imamoto et al., 2012).
2. Radioligand Development for PET Imaging
In the domain of radiopharmaceutical research, derivatives of quinoline-2-carboxamide, structurally related to this compound, have been explored as potential radioligands. These compounds, labeled with carbon-11, are investigated for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). This research is instrumental in understanding and diagnosing various diseases (Matarrese et al., 2001).
3. Heterocyclic Synthesis in Medicinal Chemistry
The compound has relevance in the synthesis of heterocyclic structures. For instance, research involving 4-N-aryl(benzyl)amino-4-hetaryl-1-butenes as building blocks in heterocyclic synthesis showcases the importance of similar quinoline derivatives. These synthesized quinolines have potential applications in medicinal chemistry due to their efficacy against diseases like Chagas' disease and as antitumor agents (Méndez et al., 2001).
4. Development of Histone Deacetylase Inhibitors
This compound has implications in the development of histone deacetylase (HDAC) inhibitors. Compounds structurally related to it have shown significant antitumor activity and are under clinical trials for cancer treatment. These inhibitors play a critical role in cancer research, especially in epigenetic therapies (Zhou et al., 2008).
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-4-17(2)19-8-10-21(11-9-19)28-26(30)23-16-24(20-12-14-27-15-13-20)29-25-18(3)6-5-7-22(23)25/h5-17H,4H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBOHQSQHAQXQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(4-phenylbutyl)thiourea](/img/structure/B4598693.png)
![N-(3,4-dimethoxybenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4598696.png)


![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclohexanecarboxamide](/img/structure/B4598705.png)
![N-(2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}phenyl)butanamide](/img/structure/B4598712.png)
![4-tert-butyl-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4598733.png)
![3-(1-azepanylcarbonyl)-N-[2-(dimethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4598739.png)

![isopropyl 2-[(2,6-dichlorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4598750.png)
![2-{[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4598756.png)

![1-[3-(1,3-benzodioxol-5-yl)propanoyl]indoline](/img/structure/B4598777.png)
